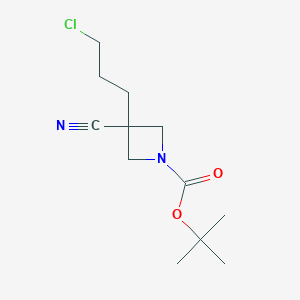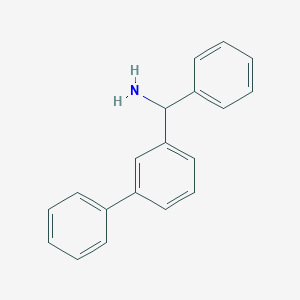
tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is an organic compound with a complex structure that includes a cyano group, a chloropropyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-chloropropyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while reduction of the cyano group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a candidate for the synthesis of bioactive molecules, including potential drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the chloropropyl group can undergo nucleophilic substitution. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(3-chloropropyl)carbamate
- tert-Butyl 3-(3-chloropropyl)cyclopropyl carbamate
Uniqueness
tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is unique due to the presence of the azetidine ring and the cyano group. These features provide distinct reactivity and potential for diverse chemical transformations compared to similar compounds that may lack these functional groups.
Properties
Molecular Formula |
C12H19ClN2O2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
tert-butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-8-12(7-14,9-15)5-4-6-13/h4-6,8-9H2,1-3H3 |
InChI Key |
CISUTKJHLHWZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCCCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11857760.png)
